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Compound of Interest

Compound Name: INX-315

Cat. No.: B12375471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery,

development, and mechanism of action of INX-315, a novel and selective inhibitor of Cyclin-

Dependent Kinase 2 (CDK2). The information is curated for professionals in the field of

oncology and drug development, with a focus on data-driven insights and detailed experimental

context.

Introduction to INX-315
INX-315 is an orally bioavailable small molecule inhibitor that selectively targets CDK2, a key

regulator of cell cycle progression.[1] Dysregulation of CDK2 activity is a known driver of

proliferation in several cancers, particularly those with amplification of the CCNE1 gene and

those that have developed resistance to CDK4/6 inhibitors.[2][3][4] Developed by Incyclix Bio,

INX-315 has emerged as a promising therapeutic agent designed to address these specific

oncogenic dependencies.[3]

Discovery and Preclinical Development Timeline
The development of a selective CDK2 inhibitor has been a long-standing challenge in oncology

due to the high homology among CDK family members.[2][5] The discovery of INX-315 marked

a significant step forward in achieving this selectivity.
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Preclinical Research & Discovery (Pre-2023): Initial research and development efforts by

Incyclix Bio focused on creating a potent and selective CDK2 inhibitor. This period involved

the chemical synthesis and screening of compounds to identify a lead candidate with

desirable pharmacological properties.

First Major Publication (December 2023): A pivotal study, published in Cancer Discovery,

detailed the first preclinical evidence of INX-315's efficacy.[3] This research, a collaboration

between Incyclix Bio and the Peter MacCallum Cancer Centre, demonstrated the drug's

potent and selective inhibition of CDK2.[2][3] The study highlighted its effectiveness in

controlling tumor growth in preclinical models of cancers with CCNE1 amplification and in

breast cancers resistant to CDK4/6 inhibitors.[2][3][4]

Initiation of Phase 1/2 Clinical Trial (NCT05735080): Following the promising preclinical

results, a first-in-human Phase 1/2 clinical trial, designated INX-315-01, was initiated to

evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of INX-315.[3][6]

Interim Clinical Data Release (December 2024): Incyclix Bio announced interim data from

the dose escalation portion of the INX-315-01 trial at the 2024 San Antonio Breast Cancer

Symposium.[7][8] The results indicated that INX-315 monotherapy was safe, well-tolerated,

and showed antitumor activity in heavily pretreated patients.[7][8]

FDA Fast Track Designation (April/May 2025): The U.S. Food and Drug Administration (FDA)

granted Fast Track designation to INX-315 for the treatment of adult patients with CCNE1-

amplified, platinum-resistant or refractory ovarian cancer.[6][9][10] This designation is

intended to facilitate the development and expedite the review of drugs that treat serious

conditions and fill an unmet medical need.[9]

Mechanism of Action
INX-315 functions as a selective inhibitor of CDK2. By binding to and inhibiting the activity of

CDK2, it disrupts the cell cycle, leading to cell cycle arrest and, in some cases, apoptosis

(programmed cell death) or therapy-induced senescence.[1][2][4]

The primary molecular consequences of INX-315 activity include:

Promotion of Retinoblastoma Protein (Rb) Hypophosphorylation: INX-315 treatment leads to

a decrease in the phosphorylation of the retinoblastoma protein (Rb), a key substrate of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b12375471?utm_src=pdf-body
https://www.petermac.org/about-us/news-and-events/news/details/new-peter-mac-study-shows-innovative-drug-can-stop-cancer-growth
https://aacrjournals.org/cancerdiscovery/article/14/3/446/734913/INX-315-a-Selective-CDK2-Inhibitor-Induces-Cell
https://www.petermac.org/about-us/news-and-events/news/details/new-peter-mac-study-shows-innovative-drug-can-stop-cancer-growth
https://aacrjournals.org/cancerdiscovery/article/14/3/446/734913/INX-315-a-Selective-CDK2-Inhibitor-Induces-Cell
https://www.petermac.org/about-us/news-and-events/news/details/new-peter-mac-study-shows-innovative-drug-can-stop-cancer-growth
https://pubmed.ncbi.nlm.nih.gov/38047585/
https://www.benchchem.com/product/b12375471?utm_src=pdf-body
https://www.benchchem.com/product/b12375471?utm_src=pdf-body
https://www.petermac.org/about-us/news-and-events/news/details/new-peter-mac-study-shows-innovative-drug-can-stop-cancer-growth
https://www.targetedonc.com/view/fda-fast-tracks-inx315-in-ovarian-cancer
https://www.benchchem.com/product/b12375471?utm_src=pdf-body
https://incyclixbio.com/news_releases/incyclix-bio-announces-interim-clinical-data-from-the-phase-1-2-clinical-trial-of-inx-315-in-patients-with-cdk4-6-inhibitor-resistant-er-her2-breast-cancer-or-ccne1-amplified-solid-tumors/
https://synapse.patsnap.com/article/incyclix-bio-reports-phase-12-trial-data-for-inx-315-in-resistant-er2Bher2--breast-cancer-and-ccne1-amplified-tumors
https://www.benchchem.com/product/b12375471?utm_src=pdf-body
https://incyclixbio.com/news_releases/incyclix-bio-announces-interim-clinical-data-from-the-phase-1-2-clinical-trial-of-inx-315-in-patients-with-cdk4-6-inhibitor-resistant-er-her2-breast-cancer-or-ccne1-amplified-solid-tumors/
https://synapse.patsnap.com/article/incyclix-bio-reports-phase-12-trial-data-for-inx-315-in-resistant-er2Bher2--breast-cancer-and-ccne1-amplified-tumors
https://www.benchchem.com/product/b12375471?utm_src=pdf-body
https://www.targetedonc.com/view/fda-fast-tracks-inx315-in-ovarian-cancer
https://www.curetoday.com/view/fda-fast-tracks-inx-315-for-tough-to-treat-ovarian-cancer
https://www.clinicaltrialvanguard.com/news/incyclix-bios-inx-315-gets-fda-fast-track-for-ovarian-cancer/
https://www.curetoday.com/view/fda-fast-tracks-inx-315-for-tough-to-treat-ovarian-cancer
https://www.benchchem.com/product/b12375471?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/cdk2-inhibitor-inx-315
https://aacrjournals.org/cancerdiscovery/article/14/3/446/734913/INX-315-a-Selective-CDK2-Inhibitor-Induces-Cell
https://pubmed.ncbi.nlm.nih.gov/38047585/
https://www.benchchem.com/product/b12375471?utm_src=pdf-body
https://www.benchchem.com/product/b12375471?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CDK2.[2][4][5] Hypophosphorylated Rb remains active and sequesters E2F transcription

factors, thereby preventing the expression of genes required for the G1 to S phase transition.

Induction of Cell Cycle Arrest: By blocking the G1/S transition, INX-315 causes cancer cells

to arrest in the G1 phase of the cell cycle.[11]

Induction of Senescence: In preclinical models, CDK2 inhibition by INX-315 has been shown

to induce a state of cellular senescence in tumor cells, contributing to durable tumor growth

control.[2][4][5]

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of

INX-315.

Table 1: Preclinical In Vitro Efficacy of INX-315

Assay Type Metric Value
Cell
Lines/Conditions

Intracellular

NanoBRET
IC50 2.3 nM Not specified

Kinase Selectivity Fold Selectivity >50-fold CDK2 vs. CDK1

Cell Proliferation

(CTG Assay)
IC50 Low nM range

CCNE1-amplified

ovarian and gastric

cancer cell lines

Cell Proliferation

(CTG Assay)
IC50 >10 µM to 113 nM

Palbociclib-resistant

MCF7 cells (with

palbociclib co-

treatment)

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance

in inhibiting a specific biological or biochemical function.

Table 2: Preclinical In Vivo Efficacy of INX-315 in Xenograft Models
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Tumor Model Treatment Dosage Outcome

OVCAR3 Ovarian

CDX
INX-315 100 mg/kg BID Tumor stasis

OVCAR3 Ovarian

CDX
INX-315 200 mg/kg QD

89% Tumor Growth

Inhibition (TGI)

GA0103 Gastric PDX INX-315 100 mg/kg BID Tumor stasis

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; QD: once daily; BID: twice

daily.[12]

Table 3: Interim Phase 1/2 Clinical Trial (INX-315-01) Monotherapy Results

Patient Population Number of Patients Partial Response Stable Disease

ER+/HER2- Breast

Cancer
Not specified 10% 50%

CCNE1-amplified

HGSOC/Fallopian

Tube Cancer

Not specified 20% 80%

HGSOC: High-grade serous ovarian cancer.[8]

Key Experimental Protocols
Detailed methodologies for key experiments are outlined below.

In Vitro Cell-Based Assays
Cell Proliferation Assay (CTG):

Cancer cell lines (e.g., CCNE1-amplified ovarian and gastric lines, palbociclib-resistant

breast cancer lines) were seeded in 96-well plates.[12]

Cells were treated with a 10-point dose-response curve of INX-315 for 6 days.[12]
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Cell viability was assessed using the CellTiter-Glo® (CTG) luminescent assay, which

measures ATP levels as an indicator of metabolically active cells.

IC50 values were calculated from the resulting dose-response curves.

Cell Cycle Analysis:

Cells were treated with varying concentrations of INX-315 for 24 hours.[12]

Cells were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium

iodide) and often with EdU to label cells in S-phase.[12]

The DNA content of the cells was analyzed by flow cytometry to determine the percentage

of cells in each phase of the cell cycle (G1, S, G2/M).[12]

Western Blotting for Protein Phosphorylation:

Tumor lysates from xenograft models or cell lysates from in vitro cultures were prepared.

[12]

Proteins were separated by SDS-PAGE and transferred to a membrane.

Membranes were probed with primary antibodies specific for total Rb and phosphorylated

Rb (pRb) at various sites.[12]

Secondary antibodies conjugated to a detection enzyme were used, and the signal was

visualized to assess the levels of protein phosphorylation.

In Vivo Xenograft Mouse Models
Model Establishment:

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) tumors were

implanted into immunocompromised mice.[2][12]

Tumors were allowed to grow to a specified size before the initiation of treatment.

Drug Administration:
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INX-315 was administered orally to the mice at specified doses and schedules (e.g., once

or twice daily).[12]

A control group of mice received a vehicle solution.

Efficacy Evaluation:

Tumor volume and mouse body weight were measured regularly (e.g., twice per week)

throughout the study.[12]

Tumor growth inhibition (TGI) was calculated at the end of the study to determine the

antitumor activity of INX-315.
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Caption: Mechanism of action of INX-315 in the cell cycle.
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Caption: A typical preclinical experimental workflow for INX-315.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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